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Compound of Interest

Compound Name: Vidupiprant

Cat. No.: B611685

For Researchers, Scientists, and Drug Development Professionals

Vidupiprant (also known as AMG 853) is a potent dual antagonist of the prostaglandin D2
(PGD2) receptors, DP1 (prostanoid D receptor) and CRTH2 (chemoattractant receptor-
homologous molecule expressed on Th2 cells, also known as DP2).[1] Developed for its
potential in treating allergic diseases such as asthma, its efficacy is rooted in the simultaneous
blockade of two key receptors involved in the inflammatory cascade triggered by PGD2.[1] This
guide provides a comparative analysis of Vidupiprant's interaction with its primary targets and
its cross-reactivity with other receptors, supported by available experimental data.

Primary Target Affinity

Vidupiprant exhibits high affinity for both human DP1 and CRTH2 receptors. The inhibitory
activity of Vidupiprant has been quantified through radioligand binding assays, demonstrating
its potency as a dual antagonist.
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Target
Assay Type Parameter Value (nM) Reference

Receptor
Radioligand

CRTH2 (DP2) Displacement ICso (buffer) 3 [1]
([*H]-PGD2)

Radioligand

) ICso0 (human

Displacement 8 [1]
plasma)

([BH]-PGD2)

Functional Assay

(human whole Ke 0.2 [1]

blood)
Radioligand

DP1 Displacement ICso (buffer) 4
([*H]-PGD2)

Radioligand

) ICso0 (human

Displacement 35
plasma)

([BH]-PGD2)

Functional Assay

(human whole Ke 4.7

blood)

Cross-Reactivity Profile

An essential aspect of drug development is understanding a compound's selectivity. While
Vidupiprant is described as a selective dual antagonist, publicly available, comprehensive
cross-reactivity data from broad panel screens (such as those conducted by CEREP or
Eurofins Panlabs) for Vidupiprant (AMG 853) is limited in the reviewed literature. Such
screens typically assess the binding of a compound to a wide array of G-protein coupled
receptors (GPCRSs), ion channels, kinases, and other enzymes to identify potential off-target
effects.

One study investigating the drug interaction potential of Vidupiprant did not report significant
inhibition of major cytochrome P450 isoforms, other than CYP2C8 by the parent compound
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and its acyl glucuronide metabolite. This suggests a degree of metabolic selectivity.

Further research into publications or drug approval documentation may be necessary to obtain
a complete off-target binding profile.

Signaling Pathways

To understand the functional implications of Vidupiprant's antagonism, it is crucial to visualize
the signaling pathways of its target receptors, DP1 and CRTH2.

DP1 Receptor Signaling Pathway

The DP1 receptor is a G-protein coupled receptor that, upon binding PGD2, primarily couples
to the Gas subunit. This activation stimulates adenylyl cyclase (AC), leading to an increase in
intracellular cyclic adenosine monophosphate (CAMP). Elevated cAMP levels activate Protein
Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to
smooth muscle relaxation and inhibition of platelet aggregation.
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Caption: DP1 Receptor Signaling Pathway.

CRTH2 (DP2) Receptor Signhaling Pathway

In contrast to DP1, the CRTH2 (DP2) receptor couples to the Gai/o subunit. Activation of
CRTH2 by PGD2 inhibits adenylyl cyclase, leading to a decrease in intracellular cCAMP levels.
Simultaneously, the By subunits of the G-protein can activate phospholipase C (PLC), which
cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
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diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG

activates Protein Kinase C (PKC). These signaling events contribute to pro-inflammatory

responses, including chemotaxis of eosinophils and Th2 cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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